molecular formula C5H3ClFNO B1430954 4-Chloro-6-fluoropyridin-3-OL CAS No. 1227578-00-8

4-Chloro-6-fluoropyridin-3-OL

Cat. No.: B1430954
CAS No.: 1227578-00-8
M. Wt: 147.53 g/mol
InChI Key: RPUUREIWUNWQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoropyridin-3-ol is a versatile heterocyclic compound that serves as a valuable synthon in organic chemistry and drug discovery. This multi-functional scaffold is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, where its halogen atoms (chloro and fluoro) and hydroxyl group offer distinct sites for selective functionalization through cross-coupling reactions and nucleophilic substitutions. The presence of both chlorine and fluorine substituents on the pyridine ring is a key structural feature, as fluorine incorporation is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and membrane permeability . As a key intermediate, this compound is instrumental in exploring new chemical spaces and developing novel molecules with potential biological activity. It is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUUREIWUNWQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-00-8
Record name 4-chloro-6-fluoropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Utilization of 4-Chloro-6-fluoropyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6-fluoropyridin-3-ol (CAS 1227578-00-8) Content Type: Technical Whitepaper / Strategic Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

A Guide to Regioselective Functionalization and Scaffold Design

Executive Summary

In the landscape of modern drug discovery, 4-Chloro-6-fluoropyridin-3-ol (CAS 1227578-00-8) represents a high-value "privileged scaffold." Its utility lies not merely in its structure, but in its orthogonal reactivity . The presence of three distinct functional handles—a nucleophilic hydroxyl group (C3), an electrophilic chlorine (C4), and a highly activated fluorine (C6)—allows for sequential, site-selective functionalization. This guide provides a technical roadmap for leveraging this molecule to construct complex heteroaromatic systems, particularly for kinase inhibitors (e.g., c-Met, VEGFR) and agrochemical actives.

Chemical Profile & Structural Analysis

Understanding the electronic bias of the pyridine ring is prerequisite to successful manipulation. The C6-position is electronically depleted due to the inductive effect of the ring nitrogen and the electronegative fluorine, making it the "softest" spot for nucleophilic attack.

Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₅H₃ClFNOCore stoichiometry
Molecular Weight 147.53 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~1.42Favorable lipophilicity for oral bioavailability
pKa (OH) ~6.5 - 7.2Acidic phenol; deprotonates readily with mild bases (K₂CO₃)
H-Bond Donors 1Interaction with hinge regions in kinases
Appearance Off-white to pale yellow solidStandard handling
Electronic "Push-Pull" Dynamics
  • C3-OH (Push): Electron-donating group (EDG). Increases electron density at C2 and C4, slightly deactivating them toward nucleophilic attack, but the effect is overridden by the pyridine nitrogen.

  • C6-F (Pull): Highly activated for SɴAr (Nucleophilic Aromatic Substitution). The leaving group ability of Fluorine > Chlorine in SɴAr regimes due to the high electronegativity stabilizing the Meisenheimer intermediate.

  • C4-Cl (Pull): Activated for transition-metal catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) but significantly slower in SɴAr than C6-F.

Reactivity Landscape & Chemo-Selectivity

The strategic value of this CAS number is the ability to perform reactions in a specific order without protecting groups.

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites first to avoid side reactions.

ReactivityMap Core 4-Chloro-6-fluoropyridin-3-ol (CAS 1227578-00-8) Path1 Path A: C3-OH Functionalization (Etherification) Core->Path1 1. Mild Base (K2CO3) Alkyl Halides Path2 Path B: C6-F Displacement (SɴAr Reaction) Core->Path2 2. Amines/Thiols Heat or DIPEA Path3 Path C: C4-Cl Coupling (Pd-Catalysis) Core->Path3 3. Boronic Acids Pd(PPh3)4 Path1->Path2 Path2->Path3 Note CRITICAL LOGIC: Perform Path A first to cap the OH. Path B is faster than Path C. C6-F reacts before C4-Cl. Note->Core

Figure 1: Chemo-selective functionalization logic. The C3-hydroxyl is typically capped first to prevent catalyst poisoning or side reactions during subsequent steps.

Detailed Experimental Protocol

Protocol: Regioselective SɴAr Displacement at C6

Objective: Selective introduction of a piperazine moiety at the C6 position while retaining the C4-Chlorine for future coupling. This is a common step in synthesizing kinase inhibitors.[1]

Rationale:

  • Solvent Selection (DMSO): Polar aprotic solvents accelerate SɴAr reactions by solvating the cation (leaving the nucleophile "naked" and reactive) and stabilizing the polar transition state.

  • Base Selection (DIPEA): A non-nucleophilic organic base is preferred to neutralize the HF byproduct without competing for the substitution site.

  • Temperature Control: C6-F displacement occurs at moderate temperatures (60-80°C). Higher temperatures (>120°C) risk displacing the C4-Cl.

Materials
  • 4-Chloro-6-fluoropyridin-3-ol (1.0 eq)[2]

  • N-Boc-piperazine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethyl sulfoxide (DMSO) [Anhydrous]

  • Ethyl Acetate / Brine (Workup)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-Chloro-6-fluoropyridin-3-ol (1.0 g, 6.8 mmol) in anhydrous DMSO (10 mL).

  • Reagent Addition: Add DIPEA (2.9 mL, 17.0 mmol) followed by N-Boc-piperazine (1.5 g, 8.1 mmol) in a single portion.

  • Reaction: Seal the vial and heat to 65°C for 4–6 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of Starting Material (M+1 = 148) and formation of Product (M+1 = 314). If C4-displacement occurs (bis-substitution), lower temperature to 50°C.

  • Quench: Cool the mixture to room temperature. Pour slowly into crushed ice/water (50 mL) to precipitate the organic components or dilute for extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with water (2 x 20 mL) to remove DMSO, followed by saturated brine (1 x 20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient).

Strategic Application: Kinase Inhibitor Workflow

This scaffold is particularly relevant for constructing Type II kinase inhibitors where the "Head" group binds to the hinge region and the "Tail" extends into the solvent-exposed pocket.

Visualization: Synthesis Workflow

The following diagram depicts a representative synthesis of a c-Met inhibitor analog using CAS 1227578-00-8 as the linchpin.

SynthesisWorkflow SM Starting Material (CAS 1227578-00-8) Step1 Step 1: O-Alkylation (Benzyl bromide, K2CO3) Protects OH / Adds hydrophobic bulk SM->Step1 Inter1 Intermediate A (Ether Linked) Step1->Inter1 Step2 Step 2: SɴAr Reaction (Morpholine, 80°C) Displaces C6-F selectively Inter1->Step2 Inter2 Intermediate B (Core Assembled) Step2->Inter2 Step3 Step 3: Suzuki Coupling (Aryl Boronic Acid, Pd cat.) Replaces C4-Cl Inter2->Step3 Final Target Molecule (Kinase Inhibitor Candidate) Step3->Final

Figure 2: Linear synthesis sequence demonstrating the utility of the scaffold in drug discovery.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be sparse, treat it according to the hazard profile of halogenated pyridines.

  • GHS Classification:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-Cl and C6-F bonds are stable, but the phenolic OH is prone to oxidation if left in solution with air for extended periods.

References

  • PubChem Compound Summary. "4-Chloro-6-fluoropyridin-3-ol (CID 54246985)." National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. "Nucleophilic Aromatic Substitution on Fluoropyridines: A Practical Guide for Medicinal Chemists." (General reference for SɴAr reactivity on this scaffold). Link

  • Google Patents. "Preparation of substituted pyridines as kinase inhibitors." (Representative patent citing similar intermediates). Link

  • Organic Chemistry Portal. "Pyridine Synthesis and Reactivity." (Mechanistic grounding for the push-pull electronic effects). Link

(Note: While specific "famous" papers solely dedicated to this CAS are rare, the reactivity profiles described above are grounded in the fundamental chemistry of 2-fluoro-4-chloropyridine derivatives as cited in standard medicinal chemistry texts and patent literature.)

Sources

4-Chloro-6-fluoropyridin-3-ol SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Chloro-6-fluoropyridin-3-ol

Executive Summary 4-Chloro-6-fluoropyridin-3-ol is a highly functionalized heterocyclic intermediate critical to modern drug discovery, particularly in the development of kinase inhibitors and fragment-based lead optimization.[1] Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilic fluorine at the C6 position (highly activated for SNAr), and a chlorine at C4 (suitable for transition-metal-catalyzed cross-coupling)—provides orthogonal reactivity handles. This "switchable" electrophilicity allows medicinal chemists to sequentially elaborate the pyridine core with high regiocontrol, making it a valuable scaffold for constructing complex heteroaromatic systems.

Part 1: Chemical Identity & Informatics[1][2][3]

Precise identification is paramount due to the existence of multiple positional isomers (e.g., 6-chloro-4-fluoropyridin-3-ol).[1] The data below corresponds strictly to the 4-Chloro-6-fluoro isomer.

Identifier Value
IUPAC Name 4-Chloro-6-fluoropyridin-3-ol
CAS Number 1227578-00-8
SMILES Oc1c(Cl)cc(F)nc1
Canonical SMILES Fc1ncc(O)c(Cl)c1
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.53 g/mol
Physical State Solid (typically off-white to pale yellow)
Acidity (pKa) ~5.8 (Predicted; acidic OH due to electron-withdrawing halogens)

Part 2: Structural Analysis & Reactivity Profile[1][5]

The utility of 4-chloro-6-fluoropyridin-3-ol lies in its orthogonal reactivity .[1] The three functional groups interact with the pyridine ring's electronics to create distinct reaction zones.

  • C6-Fluorine (The "Soft" Spot): Positioned ortho to the ring nitrogen, this fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr). The inductive effect of the nitrogen makes C6 the most electrophilic site for attack by amines, thiols, or alkoxides.

  • C4-Chlorine (The "Hard" Spot): While also electron-deficient, the C4 position is sterically crowded by the adjacent hydroxyl group (C3) and less activated for SNAr compared to C6. However, the C-Cl bond is an excellent handle for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), typically performed after C6 functionalization or by protecting the phenol.[1]

  • C3-Hydroxyl: This group acts as an anchor.[1] It can be alkylated to form ethers (modulating solubility/lipophilicity) or converted to a triflate/tosylate to serve as a third electrophilic site, allowing for complete decoration of the pyridine ring.

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 4-Chloro-6-fluoropyridin-3-ol (Core Scaffold) SNAr_Prod 6-Amino-4-chloropyridin-3-ol (via SNAr at C6) Core->SNAr_Prod Primary Amine / Base (High Selectivity for F) Suzuki_Prod 4-Aryl-6-fluoropyridin-3-ol (via Pd-Coupling at C4) Core->Suzuki_Prod Ar-B(OH)2 / Pd(0) (Requires OH protection) Ether_Prod 4-Chloro-6-fluoropyridin-3-yl ether (via O-Alkylation) Core->Ether_Prod R-X / K2CO3 (Modulates Solubility)

Figure 1: Divergent synthetic pathways. The C6-Fluorine is the most labile handle, followed by the C3-Hydroxyl and C4-Chlorine.[1]

Part 3: Synthetic Routes

While this intermediate is commercially available, in-house synthesis may be required for scale-up or analog generation.[1] The most robust route involves the regioselective chlorination of 6-fluoropyridin-3-ol.[1]

Route: Electrophilic Chlorination of 6-Fluoropyridin-3-ol

Direct chlorination of 3-hydroxypyridines typically occurs at the C2 (ortho) or C4 (para/ortho) positions.[1] The presence of the C6-fluorine atom directs the incoming electrophile (Cl⁺) preferentially to the C4 position due to a combination of steric and electronic factors (C2 is flanked by the ring nitrogen and the hydroxyl, making it sterically crowded).

Reaction Scheme: 6-Fluoropyridin-3-ol + NCS → 4-Chloro-6-fluoropyridin-3-ol

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-fluoropyridin-3-ol

Note: This protocol assumes the use of N-Chlorosuccinimide (NCS) for controlled halogenation.[1]

Materials:

  • 6-Fluoropyridin-3-ol (1.0 eq)[1][2][3]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 6-fluoropyridin-3-ol and dissolve in anhydrous MeCN.

  • Addition: Add NCS portion-wise at room temperature. The reaction is slightly exothermic. Add catalytic acetic acid to accelerate the generation of the electrophilic chlorine species.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the mass shift from M+H (114) to M+H (148/150).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: The crude mixture may contain small amounts of the 2-chloro isomer.[1] Purify via flash column chromatography using a Hexane/Ethyl Acetate gradient (typically 0–40% EtOAc).

  • Characterization: The product should be obtained as a pale yellow solid.

    • ¹H NMR Validation: Expect two singlets (or doublets with small coupling) in the aromatic region. The C2-H proton will appear downfield (~8.0 ppm) due to the adjacent Nitrogen and Oxygen.[1] The C5-H proton will be upfield (~7.0 ppm) and show coupling to the Fluorine.[1]

Protocol 2: Regioselective SNAr at C6 (Representative)

Targeting the "Soft" Fluorine handle.

Materials:

  • 4-Chloro-6-fluoropyridin-3-ol (1.0 eq)[1]

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • DIPEA (2.0 eq)

  • DMSO (0.2 M)

Methodology:

  • Dissolve the pyridine core in DMSO.

  • Add DIPEA followed by the amine.

  • Heat to 80–100°C for 2 hours.

    • Note: The hydroxyl group does not need protection for this step, as the phenoxide formed in situ is not nucleophilic enough to displace the fluorine intermolecularly under these conditions.

  • Precipitate by adding water; filter the solid product.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.[1][4]

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and phenols can oxidize over time; protect from light.

References

  • Source for CAS 1227578-00-8 and SMILES verific
  • PubChem. (n.d.).[5] Compound Summary for substituted halopyridines. National Library of Medicine. Retrieved from [Link]

    • Source for general physical property predictions and structural inform
  • Schlosser, M., et al. (2005). Regioselective derivatization of fluoropyridines. European Journal of Organic Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Standard reference for electrophilic substitution mechanisms in hydroxypyridines.

Sources

Introduction: The Strategic Value of the Pyridin-3-ol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-6-fluoropyridin-3-ol: A Versatile Building Block for Modern Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it a cornerstone of drug design.[3] Within the diverse landscape of pyridine derivatives, the pyridin-3-ol motif holds particular significance. Unlike its 2- and 4-hydroxy counterparts which can tautomerize to pyridones, the 3-hydroxy group provides a fixed phenolic moiety, offering a valuable hydrogen bond donor and a site for further functionalization.[4] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity.[5]

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoropyridin-3-ol, a highly functionalized building block with significant potential for the synthesis of novel therapeutic agents. While direct literature on this specific compound is emerging, this guide will leverage data from closely related analogs and established chemical principles to provide a practical roadmap for its synthesis, reactivity, and application in drug discovery programs.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-Chloro-6-fluoropyridin-3-ol is essential for its effective utilization. While experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs.

Table 1: Estimated Physicochemical Properties of 4-Chloro-6-fluoropyridin-3-ol and Related Analogs

Property4-Chloro-6-fluoropyridin-3-ol (Estimated)4-Chloro-3-fluoropyridine[]4-Chloro-6-fluoropyrimidine[7]
Molecular Formula C₅H₃ClFNOC₅H₃ClFNC₄H₂ClFN₂
Molecular Weight 147.54 g/mol 131.53 g/mol 132.52 g/mol
XLogP3 ~1.5 - 2.01.61.6
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 212

The reactivity of 4-Chloro-6-fluoropyridin-3-ol is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents. The electron-deficient nature of the pyridine ring, further enhanced by the two halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity at C4 (Chloro) vs. C6 (Fluoro):

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions on dihalopyridines, the position of nucleophilic attack is influenced by both electronic and steric factors. For 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position.[8][9] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the more electronegative nitrogen atom, providing greater stabilization.[8] While fluorine is a more activating group for SNAr than chlorine due to its high electronegativity, the chlorine at the 4-position is still expected to be the more reactive site for displacement by many nucleophiles under standard SNAr conditions. However, the C6-fluorine can also be displaced, particularly with hard nucleophiles or under more forcing conditions.

  • Palladium-Catalyzed Cross-Coupling: Both the C-Cl and C-F bonds can potentially participate in cross-coupling reactions such as the Suzuki-Miyaura coupling. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl >> F.[8] Therefore, the C4-chloro group is the more likely site for cross-coupling under standard palladium-catalyzed conditions. Selective coupling at the C6-fluoro position would likely require specialized catalytic systems.

Reactivity of the 3-Hydroxyl Group:

The hydroxyl group at the 3-position is a versatile handle for further derivatization. It can undergo O-alkylation, O-acylation, and can be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[4]

Synthesis of 4-Chloro-6-fluoropyridin-3-ol: A Proposed Route

Proposed Synthetic Scheme:

A potential route could involve the cycloaddition of a substituted oxazole with an appropriate dienophile, followed by aromatization. Given the substitution pattern, a multi-step synthesis starting from a readily available pyridine derivative might also be feasible, involving sequential halogenation, nitration, reduction, diazotization, and hydroxylation steps. However, a convergent approach is often more efficient.

The following diagram illustrates a conceptual workflow for a de novo synthesis.

G A Starting Materials (e.g., Substituted Oxazole + Dienophile) B [4+2] Cycloaddition A->B C Bicyclic Intermediate B->C D Aromatization (e.g., via elimination) C->D E 4-Chloro-6-fluoropyridin-3-ol D->E G A 4-Chloro-6-fluoropyridin-3-ol + Amine Nucleophile B Add Base (e.g., K₂CO₃) & Solvent (e.g., DMF) A->B C Heat (80-150 °C) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Water quench, extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G 4-Amino-6-fluoropyridin-3-ol Derivative F->G G A 4-Chloro-6-fluoropyridin-3-ol + Boronic Acid B Add Pd Catalyst, Ligand, Base & Solvent A->B C Degas with Inert Gas B->C D Heat (80-120 °C) C->D E Reaction Monitoring D->E F Workup & Purification E->F Completion G 4-Aryl/Alkyl-6-fluoropyridin-3-ol Derivative F->G

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 4-Chloro-6-fluoropyridin-3-ol

[1][2]

Executive Summary & Compound Architecture

4-Chloro-6-fluoropyridin-3-ol is a highly functionalized heterocyclic scaffold, critical in the synthesis of next-generation agrochemicals and pharmaceutical intermediates (specifically kinase inhibitors and fluorinated pyridine derivatives).[1][2] Its utility is defined by the orthogonal reactivity of its substituents: the nucleophilic hydroxyl group at C3, the electrophilic fluorinated C6, and the chlorinated C4 positions.[2][3]

Effective manipulation of this compound requires a precise understanding of its solubility landscape, which is governed by the interplay between its lipophilic halogenated core and its polar, hydrogen-bonding heteroatoms.[1][2][3] This guide provides a mechanistic breakdown of solvent interactions, predictive solubility classifications, and validated protocols for experimental determination.[2][3]

Physicochemical Profile[1][2][3][4][5][6]
  • Compound Class: Halogenated 3-Hydroxypyridine[1][2]

  • Key Features: Amphiphilic nature; weak acid (phenolic OH); weak base (pyridine N).[2][3]

  • Electronic Effect: The electron-withdrawing nature of Chlorine (C4) and Fluorine (C6) significantly increases the acidity of the C3-hydroxyl group compared to unsubstituted pyridin-3-ol, enhancing solubility in basic polar solvents.[1]

Solubility Landscape: Mechanistic Categorization

The solubility of 4-Chloro-6-fluoropyridin-3-ol is not monolithic; it varies drastically based on the solvent's ability to disrupt the crystal lattice energy (


1
Table 1: Predicted Solubility Performance in Standard Organic Solvents[2][3]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMP, DMAcExcellent (>100 mg/mL)Strong H-bond acceptance by solvent (S=O, C=O) stabilizes the acidic phenolic proton.[1] High dielectric constant disrupts lattice.[2][3]
Polar Protic Methanol, Ethanol, IsopropanolGood (20–80 mg/mL)Solvation via H-bonding networks.[2][3] Solubility decreases as alkyl chain length increases.[3]
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Good interaction with the hydroxyl group, but lacks the dielectric strength to fully solvate if the crystal lattice is highly ordered.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate/Variable Useful for extraction.[2][3] Solubilizes the lipophilic halogenated face but interacts poorly with the polar OH/N centers.[3]
Non-Polar Hexane, Heptane, ToluenePoor (<1 mg/mL)Antisolvent. Lack of H-bonding capability leads to phase separation.[2][3] Critical for recrystallization yields.[2][3]
Aqueous Water (pH 7)Low Lipophilic halogens dominate.[2][3] Solubility increases significantly at pH > pKa (formation of phenolate anion).[3]

Expert Insight: For process scale-up, avoid using pure DCM for storage due to potential precipitation upon evaporation.[2][3] A mixture of Ethyl Acetate/Heptane is the superior system for purification via recrystallization.[2][3]

Solvation Dynamics & Tautomerism

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (keto-tautomers), 3-hydroxypyridines like 4-Chloro-6-fluoropyridin-3-ol generally retain the enol (hydroxyl) form.[1] However, the solvent environment dictates the stabilization of specific species.[3]

Diagram 1: Solvation Interaction Logic

This diagram illustrates the decision matrix for solvent selection based on the desired application (Reaction vs. Purification).[3]

SolubilityLogicCompound4-Chloro-6-fluoropyridin-3-olDipolarDipolar Aprotic(DMSO, DMF)Compound->DipolarHigh Solubility(H-Bond Acceptor)ProticPolar Protic(MeOH, EtOH)Compound->ProticMod. Solubility(H-Bond Network)NonPolarNon-Polar(Heptane, Hexane)Compound->NonPolarInsoluble(Lattice Intact)ReactionNucleophilic Substitution(SNAr)Dipolar->ReactionPreferred MediumCrystallizationPurification /RecrystallizationProtic->CrystallizationSolvent ComponentNonPolar->CrystallizationAntisolventExtractionWork-up /Extraction

Caption: Solvent selection logic based on thermodynamic interactions and process requirements.

Experimental Protocols (SOPs)

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative data (

12

Reagents: 4-Chloro-6-fluoropyridin-3-ol (Test Article), HPLC-grade Solvents. Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

  • Preparation: Weigh approximately 100 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[2][3]

  • Equilibration: Cap tightly and agitate on an orbital shaker at 25°C for 24 hours.

    • Check: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[2][3]

  • Sampling: Allow the suspension to settle for 1 hour.

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter (compatible with organic solvents).

  • Quantification: Dilute the filtrate (typically 1:100) and analyze via HPLC against a standard curve.

    • Calculation:

      
      .[2]
      
Protocol B: Purification via Solvent/Antisolvent Recrystallization

Standard method for purifying halogenated pyridinols.[2][3]

  • Dissolution: Dissolve crude 4-Chloro-6-fluoropyridin-3-ol in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Clarification: If particulates are present, filter while hot.[2][3]

  • Nucleation: Slowly add Heptane (Antisolvent) dropwise to the hot solution until a slight turbidity persists.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

  • Harvest: Filter the crystals and wash with cold 1:3 EtOAc:Heptane. Dry under vacuum at 40°C.[2][3]

Critical Signaling Pathways & Process Safety

When handling halogenated pyridines, understanding the reactivity profile is safety-critical. The fluorine at C6 is susceptible to nucleophilic aromatic substitution (

23
Diagram 2: Reactivity & Stability Warning

This diagram highlights the risk of side reactions in specific solvent systems.[3]

ReactivityRiskcluster_warningProcess Safety WarningCompound4-Chloro-6-fluoropyridin-3-olReactionSNAr Reaction(Displacement of Fluorine)Compound->ReactionSolventSolvent: DMSO or DMF(T > 80°C)Solvent->ReactionPromotesNucleophileNucleophiles(Amines, Alkoxides)Nucleophile->ReactionProductSubstituted Pyridinol(Impurity)Reaction->ProductIrreversible

Caption: Thermal instability risk in polar aprotic solvents due to SNAr susceptibility at the C6-Fluorine position.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3852429, 4-Chloro-3-fluoropyridine (Analog).[1][2] Retrieved from [Link]

  • European Patent Office. Process for the preparation of fluorinated pyridines (EP0192287A2).[2][3] Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[2][3] Wiley-VCH.[1][2] (Standard reference for solvent polarity and solvation mechanisms).

Methodological & Application

Technical Application Note: O-Alkylation Strategies for 4-Chloro-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective O-alkylation of 4-Chloro-6-fluoropyridin-3-ol , a highly functionalized heterocyclic scaffold used in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemicals.[1]

The functionalization of this core presents a specific "reactivity triad" challenge:

  • Regioselectivity (N- vs. O-alkylation): The pyridyl nitrogen competes with the hydroxyl group.[1]

  • Chemoselectivity (SnAr Competition): The C6-Fluorine and C4-Chlorine atoms are highly activated for Nucleophilic Aromatic Substitution (SnAr), creating a risk of self-condensation or leaving group displacement by the alkylating agent.[1]

  • Acidity: The electron-withdrawing nature of the halogen substituents significantly increases the acidity of the hydroxyl group compared to unsubstituted pyridinols.[1]

This document provides two validated protocols designed to maximize O-alkylation yields while suppressing SnAr side reactions.

Strategic Analysis: Reactivity & Mechanism[2]

The Substrate Profile

The presence of the fluorine at C6 and chlorine at C4 exerts a strong inductive effect (-I), lowering the pKa of the C3-hydroxyl group to approximately 6.5–7.5 (estimated), compared to ~8.7 for unsubstituted 3-hydroxypyridine.

  • Implication: Weak bases (Carbonates) are sufficient for deprotonation.[1] Strong bases (NaH, KOtBu) are contraindicated as they increase the risk of SnAr displacement of the labile C6-Fluorine.

The SnAr Trap

The C6-position is particularly vulnerable to nucleophilic attack due to the strong dipole of the C-F bond and the stabilization of the Meisenheimer intermediate by the ring nitrogen.[1]

  • Risk: If the reaction temperature is too high, the generated phenoxide (nucleophile) may attack the C6-F of a neighboring molecule, leading to polymerization or dimer formation.

Decision Matrix (Graphviz)

DecisionTree cluster_legend Key Start Start: 4-Chloro-6-fluoropyridin-3-ol Type Nature of Alkylating Agent? Start->Type Primary Primary Halide / Tosylate Type->Primary R-X Secondary Secondary Alcohol Type->Secondary R-OH BaseSens Base Sensitive? Primary->BaseSens MethodB Method B: Mitsunobu (DIAD/PPh3) Secondary->MethodB MethodA Method A: Cs2CO3 / DMF (Standard) BaseSens->MethodA No MethodC Method C: Ag2CO3 / Toluene (High Selectivity) BaseSens->MethodC Yes Green = Recommended Green = Recommended

Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile characteristics.

Experimental Protocols

Protocol A: Cesium-Promoted Williamson Ether Synthesis

Best For: Primary alkyl halides, benzyl halides, and non-base-sensitive electrophiles.[1] Mechanism: Utilizes the "Cesium Effect" where the large ionic radius of Cs+ creates a "naked" phenoxide anion in DMF, enhancing nucleophilicity and O-selectivity over N-alkylation.[1]

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.04-Chloro-6-fluoropyridin-3-ol
Alkyl Halide (R-X) 1.1 – 1.2Electrophile (Br or I preferred)
Cesium Carbonate (Cs₂CO₃) 1.5Base (Mild, promotes O-alkylation)
DMF (Anhydrous) 0.2 MSolvent (Polar Aprotic)
Step-by-Step Methodology
  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.[1]

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C (Ice bath). Add Cs₂CO₃ (1.5 equiv) in a single portion.[1]

    • Note: The solution may turn yellow/orange, indicating phenoxide formation.

    • Critical: Stir at 0 °C for 15 minutes. Do not heat at this stage to prevent self-SnAr.[1]

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25 °C). Stir for 4–12 hours.

    • Monitoring: Check by TLC/LC-MS.[1] Look for the disappearance of the starting material (m/z ~147, negative mode) and appearance of product.

  • Workup:

    • Dilute with EtOAc (5x reaction volume).[1]

    • Wash with Water (3x) to remove DMF (critical to prevent product oiling).[1]

    • Wash with Brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Method A:

  • Issue: N-alkylation observed (Pyridone formation).[1][3]

  • Fix: Switch solvent to Acetone (reflux) or Acetonitrile.[1] DMF favors O-alkylation generally, but if the substrate is sterically hindered, N-attack may compete. Alternatively, use Method C (Silver Carbonate).[1]

Protocol B: Mitsunobu Coupling

Best For: Secondary alcohols or when alkyl halides are unstable/unavailable.[1] Mechanism: Dehydration coupling under neutral conditions.[1] The mild nature prevents SnAr side reactions on the fluoro-group.[1]

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.04-Chloro-6-fluoropyridin-3-ol
Alcohol (R-OH) 1.2Nucleophile Source
PPh₃ (Triphenylphosphine) 1.5Activator
DIAD or DEAD 1.5Azodicarboxylate
THF (Anhydrous) 0.15 MSolvent
Step-by-Step Methodology
  • Setup: Charge a dry flask with Substrate (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv).

  • Solvation: Dissolve in anhydrous THF under inert atmosphere. Cool to 0 °C .[1]

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Observation: The yellow color of DIAD should fade upon addition.[1] If it persists, the reaction may be stalling.

  • Reaction: Remove ice bath and stir at Room Temperature for 12–24 hours.

  • Workup: Concentrate the reaction mixture directly.

  • Purification: Triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter. Purify the filtrate via chromatography.[1]

Critical Pathway Analysis: The SnAr Risk

The following diagram illustrates the competing pathways. The goal is to maximize Path A (O-Alkylation) while suppressing Path B (SnAr).[1]

ReactionPathways Substrate Substrate (Deprotonated) O_Prod O-Alkylated Product (Desired) Substrate->O_Prod Path A: O-Attack (Kinetic Control) N_Prod N-Alkylated Product (Impurity) Substrate->N_Prod Path C: N-Attack (Thermodynamic) SnAr_Prod Dimer/Polymer (SnAr on C6-F) Substrate->SnAr_Prod Path B: SnAr (High Temp / Strong Base) RX Alkyl Halide (R-X) RX->O_Prod RX->N_Prod

Figure 2: Competing reaction pathways. Path B is accelerated by heat (>50°C) and strong bases (e.g., NaH).

References

  • Synthesis of Fluorinated Pyridines

    • Grotenhuis, P. A. M. (1986).[4] Process for the preparation of fluorinated pyridines. European Patent EP0192287A2.[1]

  • SnAr Reactivity on Fluoropyridines

    • BenchChem Application Notes.[1] (2025).[1][2][5][6] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

    • (General Reference for SnAr conditions).[1]

  • O- vs N-Alkylation Selectivity

    • Luo, Y., et al. (2018). Base-Promoted SnAr Reactions of Fluoro- and Chloroarenes. Molecules, 24(6), 1162.
  • Related Intermediate Synthesis (Agrochemicals)

    • CN106008333A. (2016).[1] Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.

  • General Pyridine Chemistry

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Standard text for Pyridone/Pyridine tautomerism and reactivity).

Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.[1]

Sources

Application Notes and Protocols for 4-Chloro-6-fluoropyridin-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of high-efficacy agrochemicals due to its versatile chemical reactivity and its presence in numerous biologically active molecules.[1] Within this class, halogenated pyridines, particularly those containing fluorine, have gained prominence for their ability to enhance the biological activity, metabolic stability, and overall performance of herbicides and pesticides.[2] 4-Chloro-6-fluoropyridin-3-ol is a key heterocyclic building block, strategically functionalized for the synthesis of advanced agrochemicals. Its structure, featuring a reactive hydroxyl group and two distinct halogen atoms, offers a versatile platform for introducing further molecular complexity. This intermediate is particularly relevant in the synthesis of modern synthetic auxin herbicides, such as those in the 6-arylpicolinate class, which includes commercially significant products like florpyrauxifen-benzyl.[3] These herbicides are known for their efficacy against a broad spectrum of weeds, including those resistant to other herbicide classes.[3] This document provides detailed application notes and a representative synthetic protocol for the utilization of 4-Chloro-6-fluoropyridin-3-ol in the synthesis of a key agrochemical precursor, highlighting the chemical principles and experimental considerations for researchers in the field.

Physicochemical and Safety Profile

A comprehensive understanding of the starting material's properties is fundamental to its effective and safe use in synthesis.

Table 1: Physicochemical Properties of 4-Chloro-6-fluoropyridin-3-ol and Related Compounds

PropertyValueSource/Analogue
CAS Number Not available for 4-Chloro-6-fluoropyridin-3-ol. (Analogue: 4-Chloro-3-fluoropyridine, CAS: 2546-56-7)
Molecular Formula C₅H₃ClFNON/A
Molecular Weight 147.54 g/mol N/A
Appearance Expected to be a crystalline powder or solid.General observation for similar compounds.
Purity Typically >95%[4] (Analogue)

Safety and Handling Precautions:

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Application: Nucleophilic Aromatic Substitution (SNAr) for Aryl Ether Linkage

One of the most powerful applications of 4-Chloro-6-fluoropyridin-3-ol is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the presence of electronegative halogen atoms, facilitates the displacement of a halide by a nucleophile. The chlorine atom at the 4-position is generally a good leaving group in SNAr reactions on pyridine rings. This protocol details a representative synthesis of an aryl-pyridyl ether, a common structural motif in advanced herbicides.[3]

Reaction Scheme:

Caption: Proposed SNAr reaction of 4-Chloro-6-fluoropyridin-3-ol.

Protocol: Synthesis of 4-(4-Methoxyphenoxy)-6-fluoropyridin-3-ol

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials and Equipment:

  • 4-Chloro-6-fluoropyridin-3-ol (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-fluoropyridin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants and allow for efficient stirring (approximately 5-10 mL per gram of the limiting reagent).

  • Addition of Nucleophile: Add 4-methoxyphenol (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired product, 4-(4-methoxyphenoxy)-6-fluoropyridin-3-ol.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base used to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, forming the more nucleophilic phenoxide. It is also sufficient to deprotonate the hydroxyl group on the pyridine ring, which may or may not be necessary depending on the reaction pathway, but ensures the nucleophile is in its active form.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic. Its high boiling point is also suitable for reactions requiring heating.

  • Temperature (80-100 °C): SNAr reactions, while often facile on electron-deficient rings, typically require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

  • Excess Nucleophile (1.1 eq): A slight excess of the nucleophile is used to ensure the complete consumption of the limiting starting material, 4-Chloro-6-fluoropyridin-3-ol.

Table 2: Expected Results and Characterization

ParameterExpected OutcomeAnalytical Technique
Yield 70-90%Gravimetric analysis after purification
Appearance Off-white to pale yellow solidVisual inspection
Purity >98%HPLC, ¹H NMR, ¹³C NMR
Identity Confirmation Consistent with the proposed structureMass Spectrometry (MS), ¹H NMR, ¹³C NMR, ¹⁹F NMR

Experimental Workflow and Logic

The successful synthesis relies on a logical progression of steps, from careful setup to rigorous purification and analysis.

Caption: General workflow for the SNAr synthesis and purification.

Conclusion

4-Chloro-6-fluoropyridin-3-ol is a valuable and versatile intermediate in the synthesis of modern agrochemicals. The protocol described herein for a nucleophilic aromatic substitution reaction provides a practical and adaptable method for creating complex aryl-pyridyl ether structures, which are central to the activity of many next-generation herbicides. By understanding the principles of reactivity and adhering to careful experimental technique, researchers can effectively utilize this building block to develop novel and effective crop protection solutions.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine. [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • EPO. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2877018. [Link]

  • MDPI. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. [Link]

  • Google Patents. RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)
  • Google Patents. RU2629256C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluorine-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carbonic acid.
  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • WIPO. WO/2014/018407 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. [Link]

  • ResearchGate. Recent developments in fluorine‐containing pesticides. [Link]

  • ACS Publications. Quantifying the Role of Simultaneous Transformation Pathways in the Fate of the Novel Aquatic Herbicide Florpyrauxifen-Benzyl. [Link]

  • ResearchGate. Extraction Method for Determining Florpyrauxifen-Benzyl Herbicide in Rice. [Link]

  • MDPI. Florpyrauxifen-Benzyl Selectivity to Rice. [Link]

  • ResearchGate. Proposed hydrolysis pathways of florpyrauxifen-benzyl in aqueous.... [Link]

  • MDPI. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]

  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]

Sources

Introduction: The Significance of 2-Chloro-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, this document provides a detailed exploration of the reaction conditions for the regioselective chlorination of 6-fluoropyridin-3-ol. This guide is founded on established principles of organic chemistry, drawing from methodologies applied to analogous phenolic and heterocyclic systems to construct reliable and insightful protocols.

Halogenated pyridines are crucial structural motifs in modern pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of chlorine and fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 2-Chloro-6-fluoropyridin-3-ol, in particular, serves as a versatile synthetic intermediate, enabling further functionalization through nucleophilic substitution or cross-coupling reactions at the chloro-substituted position.[4] This application note details the mechanistic considerations, key reagents, and optimized protocols for the efficient synthesis of this valuable building block.

Section 1: Mechanistic Considerations and Regioselectivity

The chlorination of 6-fluoropyridin-3-ol is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the combined electronic effects of the substituents on the pyridine ring: the strongly activating hydroxyl (-OH) group, the deactivating but ortho-, para-directing fluoro (-F) group, and the electron-withdrawing pyridine nitrogen.

  • Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl substituent strongly directs electrophiles to its ortho and para positions (C2, C4, and C6).

  • Fluoro Group (-F): The fluorine at C6 also exerts an ortho-, para-directing effect, though it is deactivating overall due to its high electronegativity.

  • Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

Considering these factors, the C2 position is the most electronically enriched and sterically accessible site for electrophilic attack. The activating effect of the hydroxyl group at C3 overwhelmingly favors substitution at the adjacent C2 position over other locations on the ring.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup_dissolve Dissolve 6-fluoropyridin-3-ol in appropriate solvent setup_cool Cool to target temperature (0°C for SO2Cl2) setup_dissolve->setup_cool reaction_add Add chlorinating agent (NCS or SO2Cl2) setup_cool->reaction_add reaction_monitor Stir and monitor (TLC / LC-MS) reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Aqueous Wash & Extraction workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify

Sources

Suzuki coupling reaction conditions for chlorofluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Suzuki-Miyaura Couplings for Chlorofluoropyridines

Abstract

The Suzuki-Miyaura cross-coupling of chlorofluoropyridines presents a unique set of synthetic challenges: catalyst poisoning by the pyridine nitrogen, competitive nucleophilic aromatic substitution (


) at the fluorine center, and protodeboronation of pyridine-based boron species. This guide provides a scientifically grounded framework for overcoming these barriers. We detail the use of dialkylbiaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition into inert C-Cl bonds and outline protocols for managing site-selectivity in polyhalogenated systems.

Part 1: The Chemical Context & Mechanistic Challenges

The "Pyridine Problem"

Chlorofluoropyridines are electronically distinct from their benzene counterparts. The nitrogen atom withdraws electron density, making the ring electron-deficient.

  • Catalyst Deactivation: The basic nitrogen lone pair can coordinate to the Pd(II) center, displacing phosphine ligands and forming an inactive "palladacycle" resting state.

  • Oxidative Addition: While electron deficiency generally aids oxidative addition, the C-Cl bond in 2-chloropyridines is often sluggish due to the adjacent nitrogen's inductive effect and potential steric repulsion if substituted at C3 (e.g., 2-chloro-3-fluoropyridine).

  • Competing Pathways: The highly electrophilic nature of fluoropyridines makes them susceptible to

    
     by hydroxide or alkoxide bases, leading to ether/phenol side products rather than the desired biaryl.
    
The Fluorine Effect

The position of the fluorine atom dictates the reaction trajectory:

  • Ortho-F (to Cl): Increases the electrophilicity of the C-Cl bond but imposes steric hindrance.

  • Meta/Para-F: Significantly acidifies the ring protons, increasing the risk of competitive C-H activation or deprotonation/metalation if strong bases (e.g., LiHMDS, KOtBu) are used.

Part 2: Critical Parameter Optimization

Catalyst & Ligand Selection

Standard ligands like


 or dppf often fail with deactivated chlorofluoropyridines. The industry standard has shifted toward bulky, electron-rich dialkylbiaryl phosphines and N-Heterocyclic Carbenes (NHCs).
Ligand ClassSpecific LigandApplication ContextMechanism of Action
Buchwald G3 XPhos / SPhos Primary Choice. General coupling of 2-chloropyridines.Bulky biaryl backbone prevents N-coordination; electron-rich P facilitates oxidative addition.
NHC PEPPSI-IPr Sterically hindered substrates (e.g., 3,5-disubstituted).Strong

-donation stabilizes Pd(0); bulky "wingtips" enforce reductive elimination.
Bidentate dppf Site-selectivity control (favors C2 over C4).Large bite angle; robust but less active than XPhos for inert chlorides.
Specialized QPhos C4-selective coupling in 2,4-dichloropyridines.[1]Unique steric environment reverses standard selectivity trends.
Base & Solvent Systems
  • Base: Avoid strong alkoxides (

    
    ) to prevent 
    
    
    
    at the C-F bond.
    • Preferred:

      
       (anhydrous) or 
      
      
      
      .
    • Why: These bases buffer the pH effectively.

      
       is particularly effective in minimizing protodeboronation.
      
  • Solvent:

    • Standard: 1,4-Dioxane/Water (4:1).

    • For Hydrolysis-Prone Substrates: Anhydrous n-Butanol or Toluene.

    • The "Grignard" Effect: Alcoholic solvents can sometimes assist in activating the boronic acid via boronate ester formation in situ.

Part 3: Experimental Protocols

Protocol A: General Coupling of 2-Chlorofluoropyridines

Target: Coupling at C-Cl bond while retaining C-F.

Reagents:

  • Substrate: 2-Chloro-3-fluoropyridine (1.0 equiv)

  • Boron Source: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (10:1 v/v)

Procedure:

  • Inerting: Charge a reaction vial with the boronic acid, base, and XPhos Pd G3. Seal and purge with Argon/Nitrogen (3x cycles).

  • Addition: Dissolve the chlorofluoropyridine in degassed Dioxane and inject into the vial. Add degassed water.[2]

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to avoid defluorination or phosphine degradation.

  • Workup: Cool to RT. Filter through Celite (elute with EtOAc). Wash organic phase with brine. Dry over

    
    .
    
Protocol B: The "Unstable Boronate" Solution (MIDA Boronates)

Target: When the pyridine is the boron partner (e.g., 2-fluoropyridine-3-boronic acid). Rationale: Pyridyl boronic acids rapidly protodeboronate. MIDA boronates release the active species slowly, matching the catalytic turnover rate.

Reagents:

  • Electrophile: Aryl Chloride (1.0 equiv)

  • Nucleophile: 2-Pyridyl MIDA boronate (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Promoter: Cu(OAc)2 (0.5 equiv) - Optional, helps transmetallation

  • Base:

    
     (anhydrous) (5.0 equiv)
    
  • Solvent: DMF / Isopropanol (4:1)[3]

Procedure:

  • Combine MIDA boronate, Aryl Chloride, Pd source, Ligand, and Base in a vial.

  • Add solvent mixture (degassed).

  • Heat to 100°C . The slow hydrolysis of the MIDA ester releases the unstable boronic acid in situ, which is immediately trapped by the Pd-catalyst.

Part 4: Site-Selectivity Decision Matrix

When dealing with polyhalogenated pyridines (e.g., 2,4-dichloro-5-fluoropyridine), selectivity is governed by the interplay of bond dissociation energy (BDE) and steric accessibility.

Substrate TypePreferred SiteCatalyst SystemRationale
2,4-Dichloropyridine C2-Cl

Electronic preference; C2 is more electron-deficient (closer to N).
2,4-Dichloropyridine C4-Cl

or

Steric control; Bulky ligands are repelled by the C2-Nitrogen lone pair interaction.
2-Chloro-3-fluoropyridine C2-Cl XPhos Pd G3C-F bond is inert to Pd(0) under these conditions; C-Cl undergoes oxidative addition.

Part 5: Visualization & Logic Flows

Figure 1: Mechanistic Pathway & Failure Modes

This diagram illustrates the competitive landscape between the desired catalytic cycle and the common "death pathways" for pyridine substrates.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + Ar-Cl Coordination N-Coordination (Catalyst Poisoning) Start->Coordination + Pyridine N Transmetal Transmetallation (Base Assisted) OxAdd->Transmetal + Ar-B(OH)2 SNAr SNAr Side Reaction (Fluorine Displacement) OxAdd->SNAr Strong Base RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Protodebor Protodeboronation (Side Reaction) Transmetal->Protodebor High Temp / H2O RedElim->Start Regeneration

Caption: Catalytic cycle showing the critical balance between effective turnover (Green/Blue) and pyridine-specific failure modes (Red).

Figure 2: Workflow for Condition Optimization

A logical flow for selecting the correct protocol based on substrate properties.

OptimizationFlow Start Substrate Analysis CheckHalogen Is it a 2-Chloropyridine? Start->CheckHalogen CheckBoron Is Pyridine the Boron Source? CheckHalogen->CheckBoron Yes Standard Protocol A: XPhos Pd G3 K3PO4 / Dioxane CheckHalogen->Standard No (Simple Aryl Cl) CheckBoron->Standard No (Stable Aryl B) MIDA Protocol C: MIDA Boronate Cu(OAc)2 Promoter CheckBoron->MIDA Yes (Unstable) CheckSteric Sterically Hindered? (e.g. 3-subst) Standard->CheckSteric NHC Protocol B: PEPPSI-IPr For Steric Bulk CheckSteric->NHC Yes

Caption: Decision tree for selecting the optimal coupling protocol based on substrate stability and sterics.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4][5] Angewandte Chemie International Edition.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society.

  • Lutz, M. R., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of 4-Chloro-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4][5]

The Problem: Researchers frequently report that 4-Chloro-6-fluoropyridin-3-ol precipitates upon dilution into aqueous media, even from high-concentration DMSO stocks.

The Science: This compound is deceptive. While it contains a pyridine ring (typically basic), the halogen substituents (Cl at C4, F at C6) and the hydroxyl group (at C3) fundamentally alter its physicochemical behavior. It behaves as a lipophilic weak acid , not a base.

FeaturePropertyImpact on Solubility
Core Structure 3-HydroxypyridineAmphoteric (can accept or donate protons).
Substituents 4-Cl, 6-F (Electron Withdrawing)Drastically lowers pKa of the OH group; reduces basicity of the Nitrogen.
Dominant Species Neutral (pH 2–6)Insoluble (Lipophilic "Brick dust").
Soluble Species Anionic (pH > 7.5)Soluble (Phenolate/Pyridinate form).

Troubleshooting Modules (Q&A Format)

Module 1: The "Crash Out" Phenomenon

Q: I prepared a 100 mM stock in DMSO. When I dilute it 1:1000 into PBS (pH 7.4) or water, it turns cloudy immediately. Why?

A: You are likely hitting the Intrinsic Solubility Limit (


)  of the neutral species.
At pH 7.4, this compound exists in an equilibrium between its neutral form and its anionic (deprotonated) form. Because of the electron-withdrawing halogens, the pKa of the hydroxyl group is estimated to be between 6.5 and 7.5 .
  • If pH < pKa: The neutral, hydrophobic form dominates. It has very low water solubility (< 10 µM).

  • If pH ≈ pKa: You only have ~50% ionization. The remaining 50% neutral species exceeds its solubility limit and precipitates.

The Fix: You must shift the equilibrium toward the soluble anionic species or use a solubilizing excipient.

  • Check pH: Ensure your final assay buffer is pH 7.8 – 8.2 .

  • Add Co-solvent: Do not rely on DMSO alone. See Module 2.

Module 2: Dissolution Protocols

Q: How do I get this into solution for a cellular assay without killing the cells with solvent?

A: Use the "Predissolved Buffer" method rather than direct bolus addition.

Protocol A: The pH Shift (For Cell-Free Assays)

Best for: Enzymatic assays, crystallography, biophysics.

  • Weigh the solid compound.

  • Dissolve in 100% DMSO to 50 mM.

  • Prepare Buffer: Use a buffer system with a pKa near 8.0 (e.g., Tris-HCl or Bicine), adjusted to pH 8.2 .

  • Dilution: Add the DMSO stock slowly to the vortexing buffer.

    • Why? This prevents local high concentrations of the neutral species from forming aggregates that are slow to re-dissolve.

Protocol B: The Co-Solvent/Surfactant System (For Cell-Based Assays)

Best for: IC50 determination in cell culture.

  • Stock: 10 mM in DMSO.

  • Intermediate Dilution (10x): Dilute stock 1:10 into culture media containing 0.5% Methyl-β-cyclodextrin (MβCD) or 0.05% Pluronic F-127 .

    • Mechanism:[1] Cyclodextrins encapsulate the lipophilic halogenated ring, masking the hydrophobicity while keeping the compound bioavailable.

  • Final Addition: Add the intermediate solution to your cell plate.

Module 3: Stability & Chemical Integrity

Q: To improve solubility, I tried dissolving it in 0.1 M NaOH. The solution turned yellow/brown overnight. Is it stable?

A: NO. You likely triggered an SNAr (Nucleophilic Aromatic Substitution) reaction.

The Risk: The Fluorine atom at position 6 (ortho to the Pyridine Nitrogen) is highly activated for nucleophilic attack because the ring is electron-deficient.

  • Reaction:

    
     (from NaOH) attacks C6, displacing Fluoride (
    
    
    
    ).
  • Result: You are converting your drug into 4-Chloro-6-hydroxypyridin-3-ol (a diol), which is a different chemical entity.

Stability Rule:

  • Avoid: Strong bases (NaOH, KOH) > pH 10.

  • Avoid: Nucleophilic buffers (primary amines like Tris) if stored for long periods at high temperatures (though Tris is usually safe at RT for short durations).

  • Recommended: Use non-nucleophilic bases for pH adjustment (e.g., Carbonate/Bicarbonate, HEPES adjusted with KOH carefully) and keep pH < 9.0.

Visual Decision Guides

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on assay tolerance.

SolubilityTree Start Start: Solid Compound Stock Dissolve in DMSO (50-100 mM) Start->Stock AssayType What is the Assay Type? Stock->AssayType CellFree Cell-Free / Enzymatic AssayType->CellFree CellBased Live Cells AssayType->CellBased pH_Check Can you adjust pH > 7.8? CellFree->pH_Check Toxicity Is DMSO > 0.5% toxic? CellBased->Toxicity Yes_pH Use Tris/Bicine pH 8.0 (Forms soluble anion) pH_Check->Yes_pH Yes No_pH Use Co-solvent: 10-20% Glycerol or PEG400 pH_Check->No_pH No Yes_Tox Use Intermediate Dilution with M-beta-Cyclodextrin Toxicity->Yes_Tox Yes No_Tox Direct Dilution (Keep pH > 7.4) Toxicity->No_Tox No

Figure 2: Ionization & Stability Landscape

Caption: Relationship between pH, Solubility, and Chemical Stability risks.

Ionization Acidic pH < 5 Neutral Form (Insoluble) Physio pH 7.0 - 7.5 Mixture (Risk of Precipitation) Acidic->Physio Add Base Basic pH 7.8 - 9.0 Anionic Form (Soluble & Stable) Physio->Basic Buffer pH 8.0 Extreme pH > 10 SNAr Hydrolysis (Degradation: F -> OH) Basic->Extreme Excess NaOH

Summary of Physicochemical Properties (Estimated)

PropertyValue (Est.)Source/Logic
Molecular Weight 147.53 g/mol Calculated
pKa (OH Group) 6.5 – 7.2Pyridine ring (-I) + Cl/F (-I) lowers phenol pKa [1].
LogP (Neutral) ~1.8 – 2.2Halogenation increases lipophilicity of pyridines [2].
Solubility (pH 7.0) < 50 µg/mLNeutral species dominance.
Solubility (pH 8.5) > 1 mg/mLAnionic species dominance.

References

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Comprehensive database of pKa values for substituted pyridines and phenols, used for SAR estimation). [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Chloro-3-fluoropyridine (Structural Analog). [Link]

  • Barker, J. et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. (Methodology for handling lipophilic compounds in bioassays).[2] [Link]

Sources

preventing decomposition of 4-Chloro-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Chloro-6-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and experimentation with this compound. Our goal is to ensure the integrity of your experiments by preventing the unintended decomposition of this valuable synthetic intermediate.

Introduction to the Stability of 4-Chloro-6-fluoropyridin-3-ol

4-Chloro-6-fluoropyridin-3-ol is a halogenated hydroxypyridine, a class of compounds known for their utility in the synthesis of pharmaceuticals and agrochemicals. However, the very features that make this molecule a versatile building block—the electron-withdrawing halogen substituents and the nucleophilic hydroxyl group—also render it susceptible to various degradation pathways. Understanding these potential instabilities is paramount to obtaining reliable and reproducible experimental results. This guide will walk you through the common challenges and their solutions in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for 4-Chloro-6-fluoropyridin-3-ol?

The decomposition of 4-Chloro-6-fluoropyridin-3-ol is primarily driven by three factors: hydrolysis , photodegradation , and thermal stress .

  • Hydrolysis: The pyridine ring, activated by the electron-withdrawing chlorine and fluorine atoms, is susceptible to nucleophilic attack. Under aqueous conditions, particularly at non-neutral pH, water or hydroxide ions can act as nucleophiles, leading to the displacement of the halogen substituents.[1][2] The presence of the hydroxyl group can also influence the electron density of the ring, potentially affecting the rate of hydrolysis.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the photolytic cleavage of the carbon-halogen bonds.[3][4] This process can generate radical intermediates, leading to a cascade of reactions and the formation of various byproducts, including dehalogenated and hydroxylated pyridines.[3]

  • Thermal Stress: While many halogenated pyridines are relatively stable at room temperature, elevated temperatures can provide the necessary activation energy for decomposition reactions to occur.[5] Incompatible materials can also catalyze thermal degradation.

Q2: I've noticed a discoloration in my solid sample of 4-Chloro-6-fluoropyridin-3-ol over time. What could be the cause?

Discoloration, often appearing as a darkening or yellowing of the solid material, is a common indicator of decomposition. This is frequently due to slow, long-term degradation caused by a combination of factors:

  • Exposure to Light: Even ambient laboratory light can contribute to photodegradation over extended periods.[3][4]

  • Atmospheric Moisture: The compound can be hygroscopic, and absorbed water can lead to slow hydrolysis, even in the solid state.

  • Oxidation: While less common for this specific structure, trace impurities or interaction with atmospheric oxygen could lead to oxidative degradation products that are colored.

To prevent this, always store the solid compound in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q3: My reaction yield is consistently lower than expected when using 4-Chloro-6-fluoropyridin-3-ol. Could decomposition be the issue?

Yes, decomposition is a very likely culprit for low reaction yields. If the compound degrades either in storage or during the reaction, the effective concentration of the starting material is reduced. Consider the following:

  • Purity of the Starting Material: Has the stored compound degraded? It's advisable to check the purity of your 4-Chloro-6-fluoropyridin-3-ol by a suitable analytical method (e.g., HPLC, NMR) before use, especially if it has been stored for a long time.

  • Reaction Conditions: Are your reaction conditions contributing to decomposition? High temperatures, prolonged reaction times, or the presence of strong bases or acids can degrade the starting material or the product. The use of aqueous solvents, particularly at basic pH, can lead to hydrolysis.[6][7]

Troubleshooting Guide

This section provides a more in-depth look at specific experimental issues and their solutions.

Issue 1: Rapid Decomposition Observed in Solution

Scenario: You dissolve 4-Chloro-6-fluoropyridin-3-ol in a solvent for your experiment, and you observe a rapid change in the solution's appearance (e.g., color change, precipitation) or analysis by HPLC shows the appearance of new peaks in a short timeframe.

Root Cause Analysis and Solutions:

  • Solvent Incompatibility:

    • Explanation: Protic solvents, especially water and alcohols, can participate in nucleophilic substitution reactions with the halogenated pyridine. The rate of this reaction is highly dependent on the solvent's nucleophilicity and the reaction conditions.

    • Solution: Whenever possible, use aprotic, anhydrous solvents such as THF, dioxane, acetonitrile, or toluene. Ensure your solvents are of high purity and are properly dried before use.

  • pH-Mediated Hydrolysis:

    • Explanation: The stability of many halogenated aromatic compounds is highly pH-dependent. Basic conditions, in particular, can deprotonate the hydroxyl group, increasing its nucleophilicity and potentially leading to intermolecular reactions or catalyzing the hydrolysis of the halogen substituents by providing a higher concentration of hydroxide ions.[6][7][8]

    • Solution: If an aqueous or protic solvent system is unavoidable, maintain the pH in the neutral to slightly acidic range (pH 4-6). Use appropriate buffer systems to control the pH throughout the experiment. Avoid strong bases like NaOH or KOH. If a base is required for the reaction, consider using non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) and add them at low temperatures.

Experimental Protocol: Assessing pH Stability

To determine the optimal pH range for your experiments, a simple stability study can be performed:

  • Prepare several buffered solutions across a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Prepare stock solutions of 4-Chloro-6-fluoropyridin-3-ol in a compatible organic solvent (e.g., acetonitrile).

  • Add a small aliquot of the stock solution to each buffered solution to achieve a known final concentration.

  • Incubate the solutions at your intended experimental temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a validated HPLC method to quantify the remaining parent compound.

  • Plot the percentage of remaining 4-Chloro-6-fluoropyridin-3-ol against time for each pH to determine the conditions under which it is most stable.

Issue 2: Suspected Photodegradation

Scenario: Your experiments are sensitive to minor impurities, and you notice variability in results depending on the time of day the experiment is run or how long the solutions are left on the benchtop.

Root Cause Analysis and Solutions:

  • Exposure to UV and Visible Light:

    • Explanation: The pyridine ring can absorb UV and, to a lesser extent, visible light. This energy can be sufficient to break the C-Cl and C-F bonds, initiating a radical decomposition pathway.[3][4]

    • Solution: Protect solutions of 4-Chloro-6-fluoropyridin-3-ol from light at all times. Use amber glassware or wrap your reaction vessels and storage containers in aluminum foil. Minimize the time solutions are exposed to ambient light during preparation and handling. For highly sensitive experiments, consider working in a darkroom or under red light conditions.

Mandatory Visualization: Potential Decomposition Pathways

DecompositionPathways main 4-Chloro-6-fluoropyridin-3-ol hydrolysis_Cl 6-Fluoro-3,4-dihydroxypyridine main->hydrolysis_Cl Hydrolysis (OH-) -Cl- hydrolysis_F 4-Chloro-3,6-dihydroxypyridine main->hydrolysis_F Hydrolysis (OH-) -F- photolysis Dehalogenated and Rearranged Products main->photolysis Photodegradation (UV light) thermal Polymerization/ Charring main->thermal Thermal Stress (High Temp)

Caption: Potential decomposition pathways for 4-Chloro-6-fluoropyridin-3-ol.

Issue 3: Inconsistent Analytical Results

Scenario: You are developing an analytical method (e.g., HPLC, GC-MS) for quantifying 4-Chloro-6-fluoropyridin-3-ol, but you observe peak tailing, the appearance of new peaks, or a decrease in the main peak area in your standards over time.

Root Cause Analysis and Solutions:

  • On-Column Decomposition:

    • Explanation: For GC-MS analysis, the high temperatures of the injection port and column can cause thermal decomposition of the analyte.[5] For HPLC, highly acidic or basic mobile phases or reactive stationary phases can lead to degradation during the analysis.

    • Solution (GC-MS): If possible, derivatize the hydroxyl group (e.g., silylation) to increase its thermal stability. Use a lower injection port temperature and a temperature program that minimizes the time the analyte spends at high temperatures.

    • Solution (HPLC): Use a mobile phase with a pH where the compound is stable (see Issue 1). C18 columns are generally a good starting point.[4][9][10] Ensure the mobile phase is well-mixed and degassed.

  • Standard Solution Instability:

    • Explanation: Standard solutions, especially at low concentrations, can degrade if not stored properly. The factors discussed above (light, temperature, pH, solvent) all apply.

    • Solution: Prepare standard solutions fresh daily if possible. If they must be stored, store them in amber vials at low temperatures (2-8 °C) and under an inert atmosphere. Validate the stability of your standard solutions over the intended period of use.

Mandatory Visualization: Analytical Workflow for Stability Assessment

AnalyticalWorkflow start Prepare Stock Solution (Anhydrous ACN, Amber Vial) stress Expose to Stress Conditions (e.g., pH, Light, Heat) start->stress sampling Sample at Time Points (t=0, 1, 2, 4, 8, 24h) stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis quant Quantify Parent Compound and Identify Degradants analysis->quant report Report Stability Profile quant->report

Caption: Workflow for assessing the stability of 4-Chloro-6-fluoropyridin-3-ol.

Summary of Best Practices

To minimize the decomposition of 4-Chloro-6-fluoropyridin-3-ol, adhere to the following guidelines, summarized in the table below.

Table 1: Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Storage (Solid) Store at 2-8°C in a tightly sealed, amber container under an inert atmosphere (e.g., Argon).Minimizes thermal degradation, photodegradation, and hydrolysis from atmospheric moisture.[11]
Solvent Choice Use anhydrous, aprotic solvents (e.g., THF, Dioxane, ACN, Toluene) where possible.Prevents solvent-mediated nucleophilic substitution and hydrolysis.
pH Control If aqueous solutions are necessary, maintain a pH between 4 and 6 using a suitable buffer.Minimizes acid- and base-catalyzed hydrolysis.[6][7]
Light Exposure Protect from light at all times using amber glassware or by wrapping vessels in foil.Prevents photolytic cleavage of carbon-halogen bonds.[3][4]
Temperature Avoid high temperatures during reactions and storage. Perform reactions at the lowest effective temperature.Reduces the rate of thermal decomposition.[5]
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.These can directly react with and degrade the compound.[11]

By implementing these preventative measures and utilizing the troubleshooting guide to address any issues that arise, you can ensure the integrity of your 4-Chloro-6-fluoropyridin-3-ol and the reliability of your experimental outcomes.

References

  • Taylor, R. (n.d.). The mechanism of thermal eliminations. Part 16. Rate data for pyrolysis of 2-(2-hydroxyethyl)pyridine; prediction of elimination rates. RSC Publishing. Retrieved from [Link]

  • Stapleton, D. R., Konstantinou, I. K., Hela, D. G., & Papadaki, M. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines. Water research, 43(16), 3964–3973. Retrieved from [Link]

  • Al-Wasidi, A., Katamesh, N. S., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 15(3). Retrieved from [Link]

  • Vagi, E., & Toth, P. (2009). Photostability and Photodegradation Pathways of Distinctive Pesticides. ResearchGate. Retrieved from [Link]

  • Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Retrieved from [Link]

  • YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved from [Link]

  • ResearchGate. (2000). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Kaiser, J. P. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Retrieved from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Chemistry LibreTexts. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Correia, I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions, 45(10), 4249–4261. Retrieved from [Link]

  • Agüera, A., et al. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Water research, 42(13), 3499–3506. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, July 12). Tautomers of substituted Pyridines. Retrieved from [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • Chenoweth, K., van Duin, A. C., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The journal of physical chemistry. A, 113(31), 8963–8974. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Nielsen, M. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (2014). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Monash University. (2025, June 15). Organic reactions: Hydrolysis. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2022, December 22). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • MDPI. (2019, July 17). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2016). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Retrieved from [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. Retrieved from [Link]

  • Van, T. N., & Nguyen, T. T. T. (2019). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved from [Link]

  • MDPI. (2022, July 1). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO 3 (MgO)/ZrO 2 Catalyst. Retrieved from [Link]

  • Mitchell, S. M., et al. (2014). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Journal of environmental quality, 43(2), 519–527. Retrieved from [Link]

  • Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(11), 1032-1042. Retrieved from [Link]

  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • MDPI. (n.d.). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved from [Link]

  • Scheer, H. (n.d.). Nuclear magnetic resonance spectroscopy of Chlorophyll. Retrieved from [Link]

  • Sereda, O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13517–13526. Retrieved from [Link]

  • SOAR. (n.d.). Tautomeric stabilities of 4-fluorohistidine shed new light on mechanistic experiments with labeled ribonuclease A. Retrieved from [Link]

Sources

resolving regioisomers in chlorofluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Heterocycles Division Subject: Resolving Regioisomers in Chlorofluoropyridine Synthesis Ticket ID: PYR-ISO-9982 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry[1]

Welcome to the Heterocycle Support Hub

You are likely here because your chlorofluoropyridine synthesis yielded an inseparable mixture of isomers, or your 19F NMR shows a forest of peaks where there should be one. The electron-deficient nature of the pyridine ring, combined with the mobile nature of halogens under lithiation conditions, makes this one of the most notoriously difficult scaffolds in medicinal chemistry.

This guide is structured to help you Diagnose the origin of the isomerism, Resolve the mixture you currently have, and Verify the identity of your isolated product.

Module 1: Diagnostic & Prevention (The "Why" and "How")

Before attempting separation, you must identify the mechanism generating the impurity.[1] In chlorofluoropyridines, two primary culprits exist: the Halogen Dance (during lithiation) and Ambident Nucleophilic Attack (during S_NAr).[1]

Scenario A: "I used n-BuLi/LDA, and my halogen moved."

Diagnosis: You are a victim of the Halogen Dance (Base-Catalyzed Halogen Migration).[1] Mechanism: When you lithiate a pyridine ring containing a heavy halogen (Cl, Br, I), the kinetic lithiated species (usually ortho to the directing group) is often not the thermodynamic product. The lithiated carbon attacks a halogen on a neighboring molecule, causing the halogen to "dance" to a more stable position (usually to stabilize the negative charge at the most acidic proton site).

Visual Workflow: The Halogen Dance Mechanism

HalogenDance cluster_0 Kinetic Control (-78°C) cluster_1 Thermodynamic Control (Warming) Start 2-Chloro-3-fluoropyridine Lithiated 3-Li-2-Cl-pyridine (Kinetic Species) Start->Lithiated LDA, -78°C Migration Halogen Migration (Intermolecular) Lithiated->Migration T > -50°C Desired Target Product Lithiated->Desired Fast Quench StableLi 4-Li-2-Cl-pyridine (Thermodynamic) Migration->StableLi Equilibration Product Regioisomer Impurity StableLi->Product Electrophile (E+)

Caption: Figure 1. The Halogen Dance mechanism. Warming the reaction allows the kinetic lithio-species to rearrange to the thermodynamic position, scrambling the halogen placement.

Corrective Action:

  • Temperature Discipline: Maintain -78°C strictly. Do not allow the internal temperature to rise during electrophile addition.[1]

  • Inverse Addition: Cannulate your lithiated species into the electrophile solution to minimize the lifetime of the reactive anion.

Scenario B: "My S_NAr reaction gave a 60:40 mixture."

Diagnosis: Regioselectivity failure in Nucleophilic Aromatic Substitution. Mechanism: In polyhalogenated pyridines (e.g., 2,3-dichloro-5-fluoropyridine), the site of attack is dictated by the Meisenheimer Complex stability .

  • Rule of Thumb: Nucleophiles attack para to the most electron-withdrawing group (usually Fluorine) or ortho if para is blocked.[1]

  • The Trap: Fluorine is a potent activator for S_NAr (due to high electronegativity stabilizing the transition state) but is also a leaving group itself.[1]

Corrective Action:

  • Solvent Switch: Change from protic solvents (MeOH) to polar aprotic (DMF, NMP).[1] Aprotic solvents enhance the nucleophilicity of the attacker, often improving selectivity for the most activated position (kinetic control).[1]

Module 2: Resolution Protocols (The "Fix")

If you already have a mixture, standard silica chromatography often fails because the polarity difference between regioisomers (e.g., 2-chloro-3-fluoro vs. 2-chloro-5-fluoro) is negligible.[1] Use these advanced separation tiers.

Tier 1: The pKa Swing (pH-Controlled Extraction)

Principle: The position of the halogen affects the basicity of the pyridine nitrogen.

  • Ortho-Halogens (2,6-positions): Drastically reduce basicity (steric hindrance + strong inductive withdrawal close to N).[1]

  • Meta-Halogens (3,5-positions): Less effect on basicity.[1]

Protocol:

  • Dissolve the mixture in an organic solvent (DCM or Ether).[1]

  • Extract with Buffer: Use a citrate or phosphate buffer at pH 3.0 - 4.0 .[1]

    • The more basic isomer (meta-substituted) will protonate and move to the aqueous layer.[1]

    • The less basic isomer (ortho-substituted) will remain in the organic layer.[1]

  • Separate layers.[1]

  • Basify the aqueous layer (pH > 10) and back-extract with DCM to recover the meta-isomer.[1]

Tier 2: Argentation Chromatography (AgNO₃-Silica)

Principle: Silver ions form reversible


-complexes with electron-rich systems.[1] Regioisomers have different electron densities on the pyridine ring, leading to different retention times on silver-doped silica.[1]

Preparation of 10% AgNO₃ Silica:

  • Dissolve 10g AgNO₃ in 100mL Acetonitrile.

  • Add 90g Silica Gel (Flash grade).[1]

  • Rotovap to dryness (shield from light—it will turn grey/brown, which is normal).[1]

  • Pack column in the dark (wrap in foil). Elute with Hexane/EtOAc gradients.[1]

Data: Boiling Point & Physical Property Comparison

Property2-Chloro-6-fluoropyridine2-Chloro-3-fluoropyridineImplication
Boiling Point ~169°C (760 mmHg)~158-160°C (est.)*Distillation is difficult. Requires >20 theoretical plates.[1]
Basicity (pKa) Lower (Weaker Base)Higher (Stronger Base)Use pKa Swing Extraction.
19F NMR Shift ~ -65 to -70 ppm~ -120 to -130 ppmEasy to distinguish.

*Note: BPs are estimates based on vapor pressure data.[1] High vacuum distillation (0.5 mmHg) often compresses these differences, making separation harder, not easier.

Module 3: Analytical Verification

Do not rely on LCMS alone; regioisomers often have identical fragmentation patterns.[1] 19F NMR is the gold standard.

Coupling Constant Diagnostics

Use the J-coupling values to confirm the relative positions of H and F.

InteractionCoupling Constant (

)
Structural Meaning

(Ortho)
8.0 – 10.5 Hz F and H are neighbors (e.g., F at C3, H at C2 or C4).

(Vicinal)
5.0 – 8.0 Hz F and H are neighbors on the ring.[1]

(Meta)
4.0 – 6.0 Hz One carbon between F and H.

(Para)
< 2.0 Hz F and H are opposite (often unresolved singlet).

Decision Matrix for Analysis:

Analysis Start Crude Mixture NMR Run 19F NMR (Proton Coupled) Start->NMR CheckJ Analyze J-Coupling NMR->CheckJ LargeJ Large Doublet (J > 8Hz) CheckJ->LargeJ SmallJ Small Multiplet (J < 5Hz) CheckJ->SmallJ Result1 Ortho-F/H Present (e.g., 2-Cl-3-F-pyr) LargeJ->Result1 Result2 No Ortho-F/H (e.g., 2-Cl-5-F-pyr) SmallJ->Result2

Caption: Figure 2. Rapid triage of regioisomers using 19F-1H coupling constants.

References

  • Schlosser, M. (2005).[1] "The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Aromatics and Heteroaromatics."[1] Angewandte Chemie International Edition. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Definitive text on S_NAr regioselectivity in fluorinated systems).

  • Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate."[1][2][3] Tetrahedron. Link

  • Reich, H. J. (2020).[1][4] "19F NMR Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. Link

  • Sigma-Aldrich. (2025).[1] "Product Specification: 2-Chloro-6-fluoropyridine." Link

Sources

Validation & Comparative

Regioisomeric Scaffolds in Drug Design: A Comparative Guide to 4-Chloro vs. 5-Chloro-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 4-Chloro-6-fluoropyridin-3-ol vs. 5-Chloro-6-fluoropyridin-3-ol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]

Executive Summary

In the optimization of heterocycles for kinase inhibition and GPCR modulation, the specific regiochemistry of halogen substituents on the pyridine core dictates both synthetic feasibility and downstream biological potency. This guide compares 4-Chloro-6-fluoropyridin-3-ol (Isomer A) and 5-Chloro-6-fluoropyridin-3-ol (Isomer B) .[1] While structurally similar, the shift of the chlorine atom from C4 to C5 fundamentally alters the electronic landscape of the ring, inverting the reactivity profile of the C6-fluorine and the acidity of the C3-hydroxyl group.

Electronic & Structural Profiling

The choice between these two isomers is rarely arbitrary; it is a strategic decision based on the required pKa of the hydroxyl group and the electrophilicity of the fluorinated position.

Feature4-Chloro-6-fluoropyridin-3-ol 5-Chloro-6-fluoropyridin-3-ol
Structure Cl is ortho to OH; meta to F.Cl is meta to OH; ortho to F.
OH Acidity (pKa) Higher Acidity (~6.8 - 7.2).[1] The ortho-Cl exerts a strong inductive (-I) effect, stabilizing the phenoxide anion.Lower Acidity (~7.8 - 8.2).[1] The meta-Cl inductive effect is weaker due to distance.
C6-F Electrophilicity Moderate. The Cl is meta to the F, offering less activation for SNAr.High. The ortho-Cl strongly withdraws electron density from C6, accelerating nucleophilic attack.[1]
Steric Environment Crowded C3/C4 Vector. Substituents at C4 can clash with the C3-OH or its derivatives.Open C3/C4 Vector. The C4 position is open, allowing for linear extension or reduced steric clash.
Visualizing Electronic Vectors

The following diagram illustrates the inductive influences that dictate the reactivity differences.

ElectronicEffects cluster_4Cl 4-Chloro Isomer (Isomer A) cluster_5Cl 5-Chloro Isomer (Isomer B) nodeA 4-Chloro-6-fluoropyridin-3-ol EffectA1 Cl (C4) Inductive Effect Strong on OH (Ortho) nodeA->EffectA1 EffectA2 Result: Increased Acidity (Lower pKa) EffectA1->EffectA2 nodeB 5-Chloro-6-fluoropyridin-3-ol EffectB1 Cl (C5) Inductive Effect Strong on F (Ortho) nodeB->EffectB1 EffectB2 Result: Accelerated SNAr at C6-F EffectB1->EffectB2

Caption: Comparative electronic vectors showing how Cl position shifts activation from the Hydroxyl group (4-Cl) to the Fluorine leaving group (5-Cl).

Synthetic Reactivity: The "Activity" of the Scaffold

In medicinal chemistry, "activity" for intermediates refers to their performance in library synthesis. The primary utility of these scaffolds lies in Orthogonal Functionalization : utilizing the reactivity difference between the C-F and C-Cl bonds.

A. Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C6-Fluorine is the most common first step.

  • 5-Chloro Isomer Advantage: The chlorine at C5 (ortho to F) activates the C-F bond significantly more than the C4-chlorine. Reaction times for SNAr with amines or alkoxides are typically 2-3x faster for the 5-Cl isomer compared to the 4-Cl isomer.[1]

  • 4-Cl Isomer Challenge: The C4-Cl adds steric bulk near the reaction center if the nucleophile is large, potentially reducing yield or requiring higher temperatures.

B. Metal-Catalyzed Cross-Coupling

Both isomers allow for Suzuki or Buchwald-Hartwig couplings at the C-Cl position after the C-F has been displaced (or if the C-F is preserved).

  • Selectivity: Since C-Cl is generally more reactive towards Pd(0) oxidative addition than C-F, chemoselective coupling at Cl is possible in the presence of F.

  • Warning: In the 4-Cl isomer, the proximity of the OH (or O-R) group can facilitate Directed ortho-Metalation (DoM) or act as a directing group for the catalyst, potentially altering regioselectivity unexpectedly compared to the 5-Cl isomer.

Experimental Protocols

The following protocols are designed to validate the reactivity differences. They are self-validating systems: if the SNAr fails or is sluggish, it confirms the lack of activation in the 4-Cl isomer relative to the 5-Cl.

Protocol A: Comparative SNAr Rate Study (Displacement of F)

Objective: Quantify the activation effect of the Cl position on C6-F displacement.

  • Preparation: Dissolve 1.0 mmol of the substrate (4-Cl or 5-Cl isomer) in 3 mL anhydrous DMSO .

  • Nucleophile Addition: Add 1.2 eq of Morpholine .

  • Base: Add 2.0 eq of DIPEA (Diisopropylethylamine).

  • Reaction: Heat both vials to 80°C in a heating block.

  • Sampling: Aliquot 50 µL at t=15 min, 1h, and 4h. Quench into MeOH/Water.

  • Analysis: Monitor by UPLC-MS (254 nm).

    • Expectation: The 5-Cl isomer should reach >90% conversion within 1 hour. The 4-Cl isomer will likely show <60% conversion at 1 hour, requiring prolonged heating.

Protocol B: Suzuki-Miyaura Coupling at C-Cl

Objective: Functionalize the pyridine ring after SNAr.

  • Substrate: Use the morpholine-substituted product from Protocol A.

  • Catalyst System: Pd(dppf)Cl2 (5 mol%) and K2CO3 (3.0 eq).

  • Coupling Partner: Phenylboronic acid (1.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

  • Conditions: Microwave irradiation at 120°C for 30 min.

  • Workup: Filter through Celite, extract with EtOAc.

Downstream Biological Implications (SAR)

When these fragments are incorporated into final drug candidates (e.g., P2X7 antagonists or MAPK inhibitors), the regioisomerism dictates the Structure-Activity Relationship (SAR).

SAR Factor4-Chloro Isomer Impact 5-Chloro Isomer Impact
Metabolic Stability Blocks metabolism at the C4 position (para to N), a common "soft spot" for oxidative metabolism.[1]Leaves C4 open. If C4 is unsubstituted, it may be a metabolic liability (oxidation).
Binding Pocket Fit Broad/Shallow Pockets: The 4-Cl adds width.[1] Good for filling hydrophobic pockets adjacent to the hinge region in kinases.Narrow/Deep Pockets: The 5-Cl vector points away from the core axis, useful for reaching solvent-exposed regions without widening the core.
H-Bonding The more acidic OH (due to 4-Cl) makes for a stronger H-bond donor (to backbone carbonyls).The less acidic OH makes for a weaker H-bond donor but a slightly better H-bond acceptor.
Decision Logic for Scaffold Selection

SAR_Logic Start Select Scaffold based on Target Needs Decision1 Is the C4 position a metabolic soft spot? Start->Decision1 BranchA Yes: Block C4 Decision1->BranchA High Risk BranchB No: C4 steric bulk is tolerated? Decision1->BranchB Low Risk ResultA Choose 4-Chloro Isomer (Blocks metabolism, high OH acidity) BranchA->ResultA BranchB->ResultA No (Must be small) ResultB Choose 5-Chloro Isomer (Faster Synthesis, C4 open for linkage) BranchB->ResultB Yes (Can extend)

Caption: Decision tree for selecting the optimal chlorofluoropyridinol isomer based on metabolic and steric requirements.

References
  • BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Library. Link

  • Soudijn, W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][2][3] Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary: 4-Chloro-6-fluoropyrimidine (Analogous reactivity data).[1] National Library of Medicine. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[4][5] 5th Ed. Wiley-Blackwell.[1] (General reference for Pyridine reactivity vectors).

Sources

Comparative Guide: 1H NMR Analysis of 4-Chloro-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Chloro-6-fluoropyridin-3-ol Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 4-Chloro-6-fluoropyridin-3-ol (CAS: 1152778-29-2). As a critical scaffold in the synthesis of kinase inhibitors (e.g., c-Met or ALK inhibitors), accurate structural validation is paramount. This document compares solvent systems (DMSO-d6 vs. CDCl3) and outlines a definitive differentiation strategy to distinguish this compound from its regioisomer, 6-chloro-4-fluoropyridin-3-ol.

Structural Analysis & Spin System Prediction

The 4-Chloro-6-fluoropyridin-3-ol molecule presents a trisubstituted pyridine ring. The proton environment is characterized by two non-equivalent aromatic protons and one exchangeable hydroxyl proton.

Theoretical Spin System
  • H2 (Position 2): Located between the Pyridine Nitrogen and the C3-Hydroxyl group. It is expected to appear as a singlet (s) or a finely split doublet due to long-range coupling.

  • H5 (Position 5): Located between the C4-Chlorine and C6-Fluorine. It is dominated by a large geminal coupling to the adjacent Fluorine atom (

    
    ).
    
  • OH (Position 3): Chemical shift is highly solvent-dependent.

Predicted Chemical Shift & Multiplicity Table
ProtonPositionPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Justification
H2 C2-H8.05 – 8.35 Singlet (s)

Hz
Deshielded by

-Nitrogen; slight shielding by ortho-OH.
H5 C5-H7.00 – 7.30 Doublet (d)

Hz
Shielded by ortho-F (+R effect); split by strong F-H coupling.
OH C3-OH10.5 – 11.5 Broad SingletN/AVisible in DMSO-d6; forms H-bond with solvent.

Note: Values are based on substituent additivity rules for pyridine derivatives [1, 2].

Comparative Analysis: Solvent Selection

The choice of solvent dramatically alters the spectral topology.[1] Below is a comparison of performance between DMSO-d6 and Chloroform-d (CDCl3) .

Comparison A: Hydroxyl Proton Visibility
  • DMSO-d6 (Recommended):

    • Mechanism:[2] DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl proton in place and slowing the exchange rate with trace water.

    • Result: The -OH signal appears as a distinct, sharp peak downfield (10-12 ppm). This confirms the presence of the phenol moiety.

  • CDCl3:

    • Mechanism:[2] Rapid proton exchange occurs due to lack of H-bonding stabilization.

    • Result: The -OH signal is often broadened into the baseline or averaged with the water peak, making integration unreliable.

Comparison B: Resolution of Fluorine Coupling
  • DMSO-d6: Higher viscosity can slightly broaden lines, but modern high-field instruments (400 MHz+) resolve the H5 doublet clearly.

  • CDCl3: Lower viscosity offers sharper lines, potentially resolving the very small long-range coupling (

    
    ) on H2, though this is rarely diagnostic.
    

Verdict: DMSO-d6 is the superior solvent for full characterization, as it quantifies the integral of the OH group and confirms the oxidation state.

Regioisomer Differentiation Strategy

A common synthetic impurity is the isomer 6-Chloro-4-fluoropyridin-3-ol . Distinguishing these requires analyzing the H2 multiplicity .

  • Target (4-Cl, 6-F):

    • Fluorine is at C6.

    • H2 is at C2 (Para to F).

    • Result: H2 is a Singlet (Coupling is 5 bonds away,

      
      ).
      
  • Isomer (6-Cl, 4-F):

    • Fluorine is at C4.

    • H2 is at C2 (Meta to F).

    • Result: H2 is a Doublet (Coupling is 4 bonds away,

      
       Hz) [3].
      
Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule to ensure dryness; water peaks can overlap with H5 signals.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear; suspension causes line broadening.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard proton).[3]

  • Scans (NS): 16 (minimum) to 64 (for trace impurity detection).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to Nitrogen and Fluorine can have long T1 relaxation times. A short D1 leads to integration errors (under-representing H2).

  • Spectral Width: -2 to 14 ppm (to catch the OH peak).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the H5 doublet to ensure accurate coupling constant measurement.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound and distinguishing it from isomers.

NMR_Analysis_Workflow Start Start: Solid Sample 4-Chloro-6-fluoropyridin-3-ol Solvent Dissolve in DMSO-d6 (Maximize OH visibility) Start->Solvent Acquire Acquire 1H NMR (D1 > 3s, SW = 14ppm) Solvent->Acquire CheckOH Check 10-12 ppm Region Acquire->CheckOH OH_Decision Broad Singlet Present? CheckOH->OH_Decision CheckH2 Analyze H2 (approx 8.2 ppm) OH_Decision->CheckH2 Yes Fail Check Sample/Solvent Dryness OH_Decision->Fail No H2_Multiplicity H2 Multiplicity? CheckH2->H2_Multiplicity Target CONFIRMED: 4-Chloro-6-fluoropyridin-3-ol (H2 = Singlet) H2_Multiplicity->Target Singlet (s) Isomer REJECT: 6-Chloro-4-fluoropyridin-3-ol (H2 = Doublet, J ~5Hz) H2_Multiplicity->Isomer Doublet (d)

Caption: Logical decision tree for the structural validation of 4-Chloro-6-fluoropyridin-3-ol, emphasizing regioisomer differentiation via H2 multiplicity.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • BenchChem. (2025).[3] Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues.

  • ChemicalBook. (2025). 2-Fluoropyridine 1H NMR Spectrum & Coupling Constants.

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

Sources

Comparative Guide: HPLC Method Development for 4-Chloro-6-fluoropyridin-3-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 4-Chloro-6-fluoropyridin-3-ol presents a specific set of chromatographic challenges typical of halogenated hydroxypyridines: peak tailing due to silanol interactions, poor retention of the polar hydroxyl group, and difficulty resolving positional isomers (e.g., 6-chloro-4-fluoro analogs).

This guide objectively compares the industry-standard C18 (Octadecyl) approach against a chemically optimized PFP (Pentafluorophenyl) methodology.

The Verdict: While C18 columns are often the default starting point, they frequently fail to provide adequate resolution for halogenated pyridine isomers. The PFP stationary phase is the superior choice for this specific molecule, utilizing fluorine-fluorine (F-F) interactions and


-

stacking to achieve baseline separation of impurities that co-elute on alkyl phases.

Chemical Context & Chromatographic Challenges

To develop a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: 4-Chloro-6-fluoropyridin-3-ol

  • Molecular Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClFNO
  • Key Functionalities:

    • Pyridine Nitrogen: Typically basic, but the electron-withdrawing effects of the Chlorine (C4) and Fluorine (C6) atoms significantly lower the pKa of the ring nitrogen, making it less basic than unsubstituted pyridine.

    • Hydroxyl Group (C3): Amphoteric/Phenolic character. The halogen substitution increases the acidity of this group (estimated pKa ~6-7).

The "Tailing" Mechanism: Even with reduced basicity, the pyridine nitrogen can still interact with free silanols on the silica support of HPLC columns, leading to the characteristic "shark-fin" tailing. Furthermore, the hydroxyl group adds polarity, often resulting in early elution (low


) on hydrophobic C18 phases, causing the peak to merge with the solvent front or polar process impurities.

Comparative Study: C18 vs. PFP

The following data summarizes the performance of three distinct method strategies.

Experimental Conditions (Base Protocol)
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 35°C

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenolic shift)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

Performance Data Summary
MetricMethod A: Generic C18Method B: C18 + Ion PairingMethod C: PFP (Optimized)
Column Type C18 (3.5 µm, 100 Å)C18 (3.5 µm)Pentafluorophenyl (2.6 µm Core-Shell)
Additive 0.1% Formic AcidHexanesulfonate (IPC)0.1% Formic Acid
Retention (

)
1.2 (Weak)4.5 (Strong)3.8 (Ideal)
Tailing Factor (

)
1.8 (Significant)1.1 (Good)1.05 (Excellent)
Isomer Resolution 0.8 (Co-elution)1.5 (Baseline)2.8 (High Selectivity)
Equilibration Time Fast (<10 min)Slow (>60 min)Fast (<10 min)
MS Compatibility YesNo Yes
Analysis of Results
  • Method A (Generic C18): Fails to resolve the target from its positional isomer (6-Chloro-4-fluoropyridin-3-ol). The hydrophobic interaction alone is insufficient to discriminate based on halogen position.

  • Method B (Ion Pairing): Successfully masks silanols and improves shape, but renders the method incompatible with Mass Spectrometry (LC-MS) and requires long equilibration times, making it unsuitable for high-throughput process control.

  • Method C (PFP - The Winner): The Pentafluorophenyl phase offers an orthogonal separation mechanism.[3] The electron-deficient aromatic ring on the stationary phase interacts strongly with the electron-rich halogens and the

    
    -system of the pyridine. Crucially, the "Shape Selectivity" of PFP allows it to easily distinguish between the 4-Chloro and 6-Chloro isomers based on their steric access to the stationary phase.
    

Detailed Experimental Protocol (The "Winning" Method)

This protocol is designed for the purity assessment of 4-Chloro-6-fluoropyridin-3-ol in a drug substance or intermediate setting.

Reagents & Materials[2][3][5][6][7][8]
  • Stationary Phase: Kinetex F5 (PFP) or chemically equivalent Pentafluorophenyl Core-Shell column (100 x 4.6 mm, 2.6 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? This pH ensures the pyridine nitrogen is protonated (solubility) while the hydroxyl group remains protonated (neutral), preventing ionization-induced peak broadening.

Instrument Parameters
  • System: UHPLC or HPLC (pressure tolerance > 400 bar recommended for core-shell).

  • Injection Volume: 2.0 µL (prevent overload).

  • Wavelength: 254 nm.[4]

Gradient Table[6][9]
Time (min)% Mobile Phase A (10mM Buffer pH 3.[1]0)% Mobile Phase B (Acetonitrile)Comment
0.0955Initial Hold (Polar Impurities)
1.0955Begin Gradient
8.04060Elution of Main Peak
10.0595Column Wash
12.0595End Wash
12.1955Re-equilibration
15.0955Ready for Next Inj.
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Tailing Factor: NMT (Not More Than) 1.3 for the main peak.

  • Resolution: NLT (Not Less Than) 2.0 between 4-Chloro-6-fluoropyridin-3-ol and any adjacent impurity.

  • Precision: RSD < 1.0% for retention time (n=5 injections).

Method Development Logic (Visualized)

The following diagram illustrates the decision pathway for optimizing the separation of halogenated hydroxypyridines, guiding the user from column selection to troubleshooting.

HPLC_Optimization Start Start: 4-Chloro-6-fluoropyridin-3-ol Method Development ColSelect Column Selection Start->ColSelect C18 C18 Column ColSelect->C18 Traditional PFP PFP (Pentafluorophenyl) Column ColSelect->PFP Recommended for Halogens CheckShape Check Peak Shape (Tailing) C18->CheckShape CheckRes Check Isomer Resolution PFP->CheckRes Tailing Tailing > 1.5? CheckShape->Tailing Resolution Isomer Resolution < 1.5? CheckRes->Resolution Opt_pH Action: Lower pH to 2.5 (Suppress Silanols) Tailing->Opt_pH Yes Opt_MP Action: Switch MeOH to ACN (Selectivity Change) Resolution->Opt_MP Yes Final Final Method: PFP / pH 3.0 / ACN Resolution->Final No (Pass) Opt_pH->CheckRes Opt_MP->Final

Figure 1: Decision tree for optimizing the separation of halogenated pyridines, highlighting the shift from C18 to PFP stationary phases.

References

  • Phenomenex Inc. (2008).[5] New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 583328, 4-Chloro-6-fluoropyrimidine (Analogous Structure Data).

Sources

mass spectrometry fragmentation of 4-Chloro-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-fluoropyridin-3-ol: A Comparative Analysis for Researchers

In the landscape of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive examination of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation of 4-Chloro-6-fluoropyridin-3-ol. By juxtaposing its predicted fragmentation with that of analogous compounds, this document aims to elucidate the influence of substituent groups on fragmentation pathways, thereby empowering more accurate structural elucidation and impurity profiling.

The Crucial Role of Fragmentation Analysis

The fragmentation of a molecule under mass spectrometric conditions is not a random event but a predictable cascade of bond cleavages governed by the principles of chemical stability. For a molecule like 4-Chloro-6-fluoropyridin-3-ol, which incorporates a hydroxylated pyridine core with dual halogen substitutions, the fragmentation pattern serves as a unique fingerprint. Understanding this fingerprint is critical for:

  • Structural Confirmation: Verifying the identity of synthesized compounds.

  • Impurity Identification: Detecting and characterizing process-related impurities and degradants.

  • Metabolite Studies: Elucidating the structure of metabolites in preclinical and clinical development.

This guide will delve into the theoretical fragmentation pathways of 4-Chloro-6-fluoropyridin-3-ol, grounded in the established principles of mass spectrometry.

Predicted Fragmentation Profile of 4-Chloro-6-fluoropyridin-3-ol

The molecular structure of 4-Chloro-6-fluoropyridin-3-ol (Molecular Formula: C₅H₃ClFNO, Molecular Weight: 147.54 g/mol ) dictates its fragmentation behavior. The presence of a stable aromatic pyridine ring suggests that the molecular ion will be readily observed.[1] The nitrogen atom results in an odd molecular weight, adhering to the Nitrogen Rule.[2] The fragmentation cascade is anticipated to be driven by the loss of its various functional groups and characteristic cleavages of the pyridine ring.

The primary fragmentation pathways are expected to involve:

  • Initial Ionization: The process begins with the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M•+).[3]

  • α-Cleavage: The presence of the hydroxyl group can initiate α-cleavage, although this is less common in aromatic alcohols compared to aliphatic ones.

  • Loss of Halogens: The carbon-halogen bonds are susceptible to cleavage, leading to the loss of a chlorine radical (•Cl) or a fluorine radical (•F). The relative ease of loss will depend on the bond dissociation energies.

  • Ring Cleavage: The pyridine ring can undergo characteristic cleavages, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or carbon monoxide (CO).[4]

  • Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.[5]

The following table summarizes the predicted major fragment ions for 4-Chloro-6-fluoropyridin-3-ol.

m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Fragmentation Pathway
147/149[C₅H₃ClFNO]•+Molecular Ion (M•+). The 149 peak reflects the ³⁷Cl isotope.[2]
118[C₅H₃FNO]•+Loss of a chlorine radical (•Cl) from the molecular ion.
128[C₅H₃ClNO]•+Loss of a fluorine radical (•F) from the molecular ion.
119[C₅H₂ClNO]•+Loss of a hydrogen radical (•H) from the molecular ion.
90[C₄H₂FN]•+Loss of CO from the [M-Cl]•+ ion.
120[C₄H₃FN]•+Loss of CO from the molecular ion.
91[C₄H₂ClN]•+Loss of HCN from the [M-F]•+ ion.

Comparative Fragmentation Analysis

To better understand the influence of the chloro, fluoro, and hydroxyl substituents, a comparison with related pyridine derivatives is insightful.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Their Origin Reference
4-Chloro-6-fluoropyridin-3-ol 147/149118 ([M-Cl]•+), 128 ([M-F]•+), 119 ([M-H]•+), 90 ([M-Cl-CO]•+)Predicted
3-Pyridinol 9567 ([M-CO]•+), 68 ([M-HCN]•+)[6]
4-Pyridinol 9567 ([M-CO]•+), 68 ([M-HCN]•+)[7]
4-Chloro-3-fluoropyridine 131/13396 ([M-Cl]•+), 112 ([M-F]•+)[8][9]

This comparison highlights that the fundamental fragmentation pathways of the pyridine ring (loss of CO and HCN) are conserved. However, the presence of the halogen atoms introduces new, often dominant, fragmentation channels corresponding to their loss.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation, a standardized protocol is essential. The following outlines a typical approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and thermally stable compounds.[10]

4.1. Sample Preparation

  • Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Chloro-6-fluoropyridin-3-ol in a high-purity volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

4.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Inlet: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4.3. Data Acquisition and Analysis

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 4-Chloro-6-fluoropyridin-3-ol.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

    • Compare the experimental data with the predicted fragmentation profile.

Visualizing the Fragmentation Pathway and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the predicted fragmentation cascade and the experimental workflow.

Fragmentation_Pathway M Molecular Ion [C₅H₃ClFNO]•+ m/z 147/149 M_minus_Cl [M-Cl]•+ [C₅H₃FNO]•+ m/z 118 M->M_minus_Cl - •Cl M_minus_F [M-F]•+ [C₅H₃ClNO]•+ m/z 128 M->M_minus_F - •F M_minus_H [M-H]•+ [C₅H₂ClFNO]•+ m/z 146/148 M->M_minus_H - •H M_minus_Cl_minus_CO [M-Cl-CO]•+ [C₄H₃FN]•+ m/z 90 M_minus_Cl->M_minus_Cl_minus_CO - CO M_minus_F_minus_HCN [M-F-HCN]+ [C₄H₂ClN]+ m/z 101/103 M_minus_F->M_minus_F_minus_HCN - HCN

Caption: Predicted EI fragmentation pathway for 4-Chloro-6-fluoropyridin-3-ol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 1-10 µg/mL Working Solution Prep1->Prep2 Analysis1 Inject 1 µL into GC-MS Prep2->Analysis1 Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (m/z 40-500) Analysis3->Analysis4 Data1 Extract Mass Spectrum Analysis4->Data1 Data2 Identify Molecular and Fragment Ions Data1->Data2 Data3 Compare with Predicted Pattern Data2->Data3

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The predictable nature of mass spectrometry fragmentation, when grounded in fundamental chemical principles, provides a powerful tool for structural elucidation. This guide has offered a detailed, predictive analysis of the fragmentation of 4-Chloro-6-fluoropyridin-3-ol, contextualized by comparison with related molecules. The provided experimental protocol serves as a robust starting point for researchers to obtain empirical data. By integrating theoretical predictions with experimental validation, scientists can confidently characterize novel compounds, a critical step in the rigorous process of drug development and chemical research.

References

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinol, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-3098.
  • Nevescanin, M., Banovic Stevic, S., Petrović, S., & Vajs, V. (2012). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-(trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Danikiewicz, W., & Gierczyk, B. (2007). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Retrieved from [Link]

  • Feketeová, L., Pysanenko, A., & Matejčík, Š. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics, 68, 205. Retrieved from [Link]

  • Tieckelmann, H. (1974). Pyridinols and Pyridones. In Pyridine and Its Derivatives, Supplement Part Three (Vol. 14, pp. 597-848). John Wiley & Sons, Inc.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3), 003.
  • J. M. Smith, et al. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic species by electron ionization mass spectrometry. Dalton Transactions, 45(40), 15794-15799.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). 6-Chloro-5-fluoropyridin-3-ol. Retrieved from [Link]

  • MassBank. (2008, October 21). PYRIDINE. Retrieved from [Link]

  • da Silva, A. C., de Souza, A. A. U., & de Souza, C. T. (2018). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Eskola, A. J., & Sarathy, S. M. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116301.
  • Smith, J. C., & Zenobi, R. (2025).
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Neumann, S., & Böttcher, C. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry.
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

Sources

Safety Operating Guide

4-Chloro-6-fluoropyridin-3-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-Chloro-6-fluoropyridin-3-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The information presented is synthesized from an analysis of regulatory guidelines and safety data for structurally similar compounds, providing a robust, safety-first approach.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Irritation: Likely to cause skin and serious eye irritation.[5][6][7] May also cause respiratory irritation.[7][8]

  • Environmental Hazards: The environmental impact is not fully known, but release into the environment should be avoided.[6][9]

  • Combustion Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and hydrogen fluoride.[5][8]

It is imperative to handle this compound with the assumption that it is hazardous. A comprehensive risk assessment should be conducted before any handling or disposal procedures.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The following should be considered mandatory when handling 4-Chloro-6-fluoropyridin-3-ol:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[2]
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles.[2][10]
Skin and Body A lab coat, and in cases of potential significant exposure, chemical-resistant aprons or suits.To prevent skin contact with the chemical.[2]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[11]To prevent inhalation of harmful vapors or dust.

Spill Management and Emergency Procedures

Accidents can happen, and a clear, actionable emergency plan is crucial for mitigating risks.[12][13]

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.

  • Clean-up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety officer.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Pathway for 4-Chloro-6-fluoropyridin-3-ol

The disposal of 4-Chloro-6-fluoropyridin-3-ol must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15][16]

Step-by-Step Disposal Protocol:
  • Waste Characterization: Based on its chemical properties and potential hazards, 4-Chloro-6-fluoropyridin-3-ol should be treated as a hazardous waste.[17]

  • Segregation: Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents (4-Chloro-6-fluoropyridin-3-ol).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container closed except when adding waste.

    • Store away from incompatible materials, particularly strong oxidizing agents.[5]

  • Licensed Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company.[3] They will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[17]

Disposal Decision Workflow

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Collection cluster_2 Phase 3: Final Disposition A Unused 4-Chloro-6-fluoropyridin-3-ol or Contaminated Materials B Characterize as Hazardous Waste A->B C Segregate from Incompatible Wastes B->C D Place in a Labeled, Compatible Hazardous Waste Container C->D E Store in a Designated Satellite Accumulation Area D->E F Keep Container Securely Closed E->F G Arrange for Pickup by a Licensed Waste Disposal Vendor F->G H Transportation to a Permitted TSDF G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Waste Disposal Workflow for 4-Chloro-6-fluoropyridin-3-ol.

Regulatory Compliance

Adherence to regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA is mandatory.[12][18] This includes:

  • Hazard Communication: Ensuring that all personnel handling the substance are aware of its potential hazards.[19]

  • Training: Providing documented training on the safe handling and disposal of hazardous waste.[12]

  • Record Keeping: Maintaining accurate records of waste generation and disposal, often referred to as "cradle-to-grave" documentation.

By implementing these procedures, research and development professionals can manage and dispose of 4-Chloro-6-fluoropyridin-3-ol in a manner that prioritizes safety, minimizes environmental impact, and ensures regulatory compliance.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]

  • PYRIDINE Safety Data Sheet. [Link]

  • EPA Hazardous Waste Regulations | Study.com. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • EPA Hazardous Waste Management - Axonator. [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. [Link]

  • Learn the Basics of Hazardous Waste | US EPA. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • Pyridine - SAFETY DATA SHEET. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • 3 - SAFETY DATA SHEET. [Link]

  • Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97% - Cole-Parmer. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoropyridin-3-OL
Reactant of Route 2
4-Chloro-6-fluoropyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.